

An In-depth Technical Guide to the Chemical Structure and Properties of Lapatinib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lapatinib*

Cat. No.: *B7821427*

[Get Quote](#)

Lapatinib is a potent, orally active small molecule used in the treatment of solid tumors, most notably breast cancer.[1][2] It functions as a dual tyrosine kinase inhibitor, targeting both the Epidermal Growth Factor Receptor (EGFR, also known as HER1/ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.

Chemical Identity and Structure

Lapatinib is a 4-anilinoquinazoline derivative.[2][4] Its complex structure allows it to competitively and reversibly bind to the intracellular ATP-binding pocket of the EGFR and HER2 kinase domains.[3][5]

Table 1: Chemical Identifiers for **Lapatinib**

Identifier	Value	Reference
IUPAC Name	N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine	[6]
CAS Number	231277-92-2	[6][7]
PubChem CID	208908	[6]
Molecular Formula	C29H26ClFN4O4S	[6][7][8]
SMILES String	<chem>CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl</chem>	[9]
InChI Key	BCFGMOOMADDAQU-UHFFFAOYSA-N	[1]

Lapatinib is often used in its salt form, **lapatinib** ditosylate, to improve its stability and formulation properties.[1][10]

Physicochemical Properties

The physicochemical properties of **Lapatinib** are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation as an oral therapeutic.

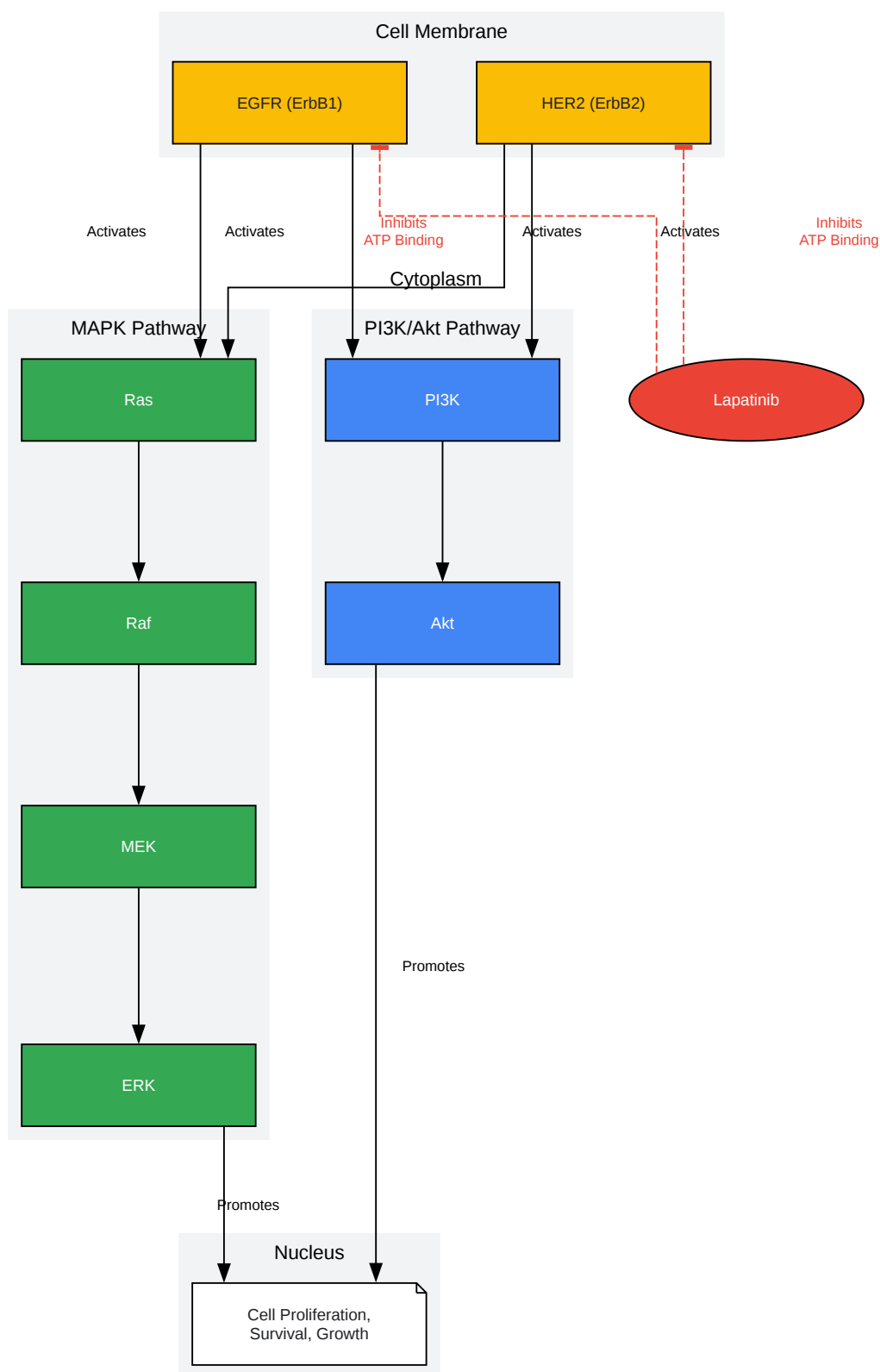
Table 2: Physicochemical Properties of **Lapatinib**

Property	Value	Reference
Molecular Weight	581.1 g/mol	[6][7]
Appearance	Yellow solid / Yellow crystalline powder	[6][7][11][12]
Melting Point	144-146 °C	[13]
Water Solubility	0.007 mg/mL (at 25°C)	[6][11]
Solubility in 0.1 N HCl	0.001 mg/mL (at 25°C)	[7][11]
Solubility in DMSO	~20 mg/mL to 200 mg/mL	[12][13][14][15]
LogP	5.4	[6]
pKa	pKa1 = 3.80 (amine); pKa2 = 7.20 (amine)	[6]

Mechanism of Action and Signaling Pathways

Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR (ErbB1) and HER2 (ErbB2).[1][2] In certain cancers, particularly HER2-positive breast cancer, the HER2 receptor is overexpressed, leading to uncontrolled cell growth and proliferation.[1][16]

Lapatinib competitively binds to the intracellular ATP-binding site of these receptors, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1][3][5] The primary pathways inhibited are the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, both of which are crucial for cell survival and proliferation.[3][17] By blocking these signals, **Lapatinib** can induce growth arrest and apoptosis in tumor cells.[3][18]



[Click to download full resolution via product page](#)

Lapatinib inhibits EGFR/HER2 signaling pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of **Lapatinib** against EGFR and HER2 tyrosine kinases.

Objective: To quantify the IC₅₀ value of **Lapatinib** for EGFR and HER2 kinase activity.

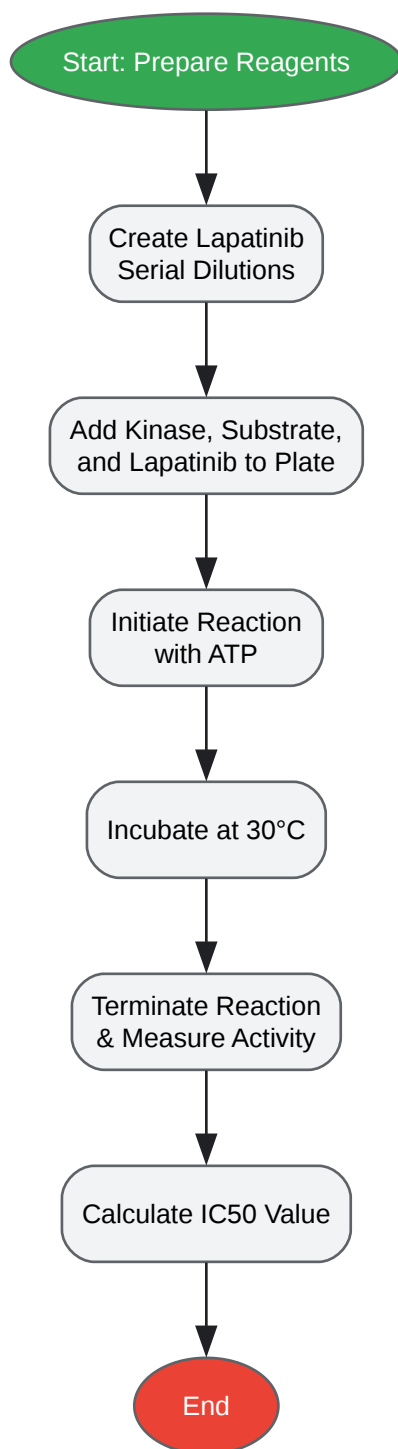
Materials:

- Recombinant human EGFR and HER2 intracellular kinase domains.[19]
- Specific peptide substrate (e.g., a poly(Glu, Tyr) 4:1 random copolymer).[19]
- **Lapatinib** stock solution (in DMSO).
- ATP (Adenosine triphosphate).
- Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
- 96-well plates.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay or a phosphotyrosine-specific antibody for ELISA).

Methodology:

- Preparation: Prepare serial dilutions of **Lapatinib** in DMSO, then dilute further in assay buffer.
- Reaction Setup: In a 96-well plate, add the kinase (EGFR or HER2), the peptide substrate, and the diluted **Lapatinib** or DMSO (vehicle control).
- Initiation: Initiate the kinase reaction by adding ATP to each well.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

- Termination and Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay kit used (e.g., measuring luminescence from ADP production or absorbance from an ELISA).
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of **Lapatinib** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
[\[19\]](#)



[Click to download full resolution via product page](#)

Workflow for an in vitro kinase inhibition assay.

Cell Proliferation (Growth Inhibition) Assay

This protocol describes a method to assess the effect of **Lapatinib** on the proliferation of cancer cell lines, particularly those overexpressing HER2.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of **Lapatinib** in cancer cell lines.

Materials:

- HER2-overexpressing cancer cell line (e.g., BT474, SK-BR-3).[\[14\]](#)[\[18\]](#)
- Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
- **Lapatinib** stock solution (in DMSO).
- 96-well cell culture plates.
- Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
- Plate reader (spectrophotometer or luminometer).

Methodology:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Replace the medium with fresh medium containing various concentrations of **Lapatinib** or DMSO (vehicle control).
- Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
- Measurement: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.

- Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of **Lapatinib** concentration and determine the GI50 value.[18]

Conclusion

Lapatinib remains a significant therapeutic agent in oncology due to its targeted inhibition of key drivers of tumor progression. Its well-defined chemical structure and properties have enabled its development as an effective oral drug. The experimental protocols detailed herein provide a foundation for further research into its mechanism of action and for the discovery of novel kinase inhibitors. A thorough understanding of its chemistry, signaling pathway interactions, and bioactivity is essential for professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lapatinib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 388082-78-8 Lapatinib ditosylate monohydrate AKSci B402 [aksci.com]
- 5. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]
- 6. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Lapatinib | CAS 231277-92-2 | EGFR, HER2 inhibitor [stressmarq.com]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: Showing metabocard for Lapatinib (HMDB0015388) [hmdb.ca]

- 10. Lapatinib Ditosylate | C43H44ClFN4O11S3 | CID 11557040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. usbio.net [usbio.net]
- 13. Lapatinib CAS#: 231277-92-2 [m.chemicalbook.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 16. breastcancer.org [breastcancer.org]
- 17. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Lapatinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821427#lapatinib-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com